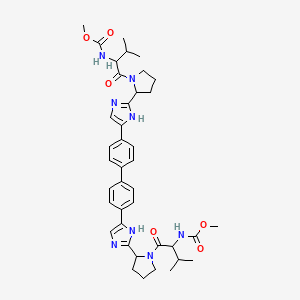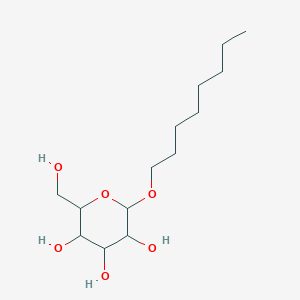![molecular formula C27H29N3O7 B12097903 N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is an organic compound that combines L-prolyl and 4-hydroxy-L-prolyl residues. It is commonly used in organic synthesis and biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its white to off-white solid appearance and is often utilized as an intermediate in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine typically involves the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) groups. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-proline is then coupled with 4-hydroxy-L-proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often use bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It participates in biochemical pathways related to peptide synthesis and protein folding.
相似化合物的比较
Similar Compounds
- N-Fmoc-L-prolyl-L-proline
- N-Fmoc-4-hydroxy-L-proline
- N-Fmoc-L-prolyl-glycine
Uniqueness
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is unique due to its specific combination of L-prolyl and 4-hydroxy-L-prolyl residues, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of complex peptides and proteins.
属性
分子式 |
C27H29N3O7 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
2-[[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33) |
InChI 键 |
YHMYYHDDPKPKRR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)

![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)

![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

![Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12097872.png)
![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

